L-Dilinoleoyllecithin

Description

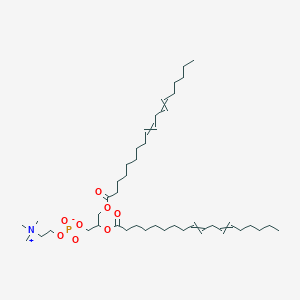

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine (DLPC) is a polyunsaturated phosphatidylcholine (PC) with two linoleic acid (18:2, cis-9,12) acyl chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C₄₄H₈₀NO₈P, and it is characterized by four double bonds (two per chain), which confer unique biophysical properties, including enhanced membrane fluidity compared to saturated PCs . DLPC is a key component of biological membranes and has been identified as a metabolically active species in phosphatidylcholine preparations, with demonstrated roles in improving insulin sensitivity in muscle cells and inducing lipolysis in adipocytes . It is also utilized in drug delivery systems due to its ability to stabilize lipid-based formulations .

Properties

IUPAC Name |

[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21-/t42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXDQWZBHIXIEJ-LNDKUQBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201260902 | |

| Record name | 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:2(9Z,12Z)/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

998-06-1 | |

| Record name | 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=998-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Dilinoleoyllecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Dilinoleoyllecithin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(all-Z)]-[4-oxido-10-oxo-7-[(1-oxooctadeca-9,12-dienyl)oxy]-3,5,9-trioxa-4-phosphaheptacosa-18,21-dienyl]trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DILINOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L874P1M1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PC(18:2(9Z,12Z)/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Steglich esterification, a DCC (N,N'-dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine)-mediated reaction, is widely employed for synthesizing phospholipids with defined acyl chains. For DLPC, the process begins with the immobilization of sn-glycero-3-phosphocholine (GPC) on silica gel to enhance solubility in nonpolar solvents such as chloroform. This silica-GPC complex facilitates efficient esterification with linoleic acid, a polyunsaturated C18:2 fatty acid.

Key modifications to traditional protocols include elevated reaction temperatures (45–50°C) and extended reaction times (72–96 hours) to accommodate the steric and electronic challenges posed by linoleic acid’s diunsaturated structure. The reaction stoichiometry (GPC:linoleic acid:DCC:DMAP = 1:4.8:4.8:2.5) ensures excess acyl donors and catalysts to drive the equilibrium toward DLPC formation.

Purification and Byproduct Removal

Post-reaction purification involves sequential liquid-liquid extraction and crystallization steps to eliminate urea byproducts (e.g., dicyclohexylurea, DCU) and unreacted substrates. The crude product is treated with 0.25 N HCl in methanol to remove DMAP, followed by ethyl acetate precipitation to isolate DLPC from residual fatty acids and DCC derivatives. Final recrystallization in acetone at −6°C yields DLPC with >95% purity, as confirmed by HPLC-ELSD (Figure 1).

Table 1: Optimization Parameters for Steglich Synthesis of DLPC

| Parameter | Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 45–50°C | Maximizes linoleic acid reactivity |

| Solvent System | Chloroform:methanol (9:1 v/v) | Enhances GPC dispersion |

| Crystallization Solvent | Acetone at −6°C | Removes unsaturated byproducts |

| Catalyst Ratio (DCC:DMAP) | 4.8:2.5 (mol/mol) | Minimizes DCAU formation |

Enzymatic Synthesis via Transacylase-Mediated Acylation

Enzyme Selection and Reaction Dynamics

Enzymatic methods offer regioselective advantages, particularly for synthesizing phospholipids with labile unsaturated chains. The LPC/transacylase system isolated from bonito muscle (Katsuwonus pelamis) catalyzes the transfer of linoleoyl groups from acyl-CoA donors or free fatty acids to LPC, forming DLPC. This ATP-independent process operates optimally at pH 7.5–8.0 and 25–30°C, leveraging the enzyme’s affinity for polyunsaturated fatty acids.

Substrate Engineering and Yield Optimization

Using 1-acyl-LPC as the starting material, the transacylase facilitates acyl group transfer to the sn-2 position, achieving >80% conversion efficiency within 4–6 hours. Critical to success is the use of linoleoyl-CoA, which enhances reaction kinetics compared to free fatty acids. However, enzymatic degradation of CoA derivatives necessitates rapid extraction and stabilization of DLPC via cold acetone precipitation.

Table 2: Comparative Analysis of Enzymatic vs. Chemical DLPC Synthesis

| Metric | Enzymatic Method | Chemical Method |

|---|---|---|

| Regioselectivity | High (sn-2 specificity) | Moderate (requires purification) |

| Reaction Time | 4–6 hours | 72–96 hours |

| Yield (%) | 75–85 | 60–75 |

| Scalability | Limited by enzyme cost | Industrial feasible |

Analytical Validation of DLPC Purity and Structure

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms successful DLPC synthesis. The $$ ^1H $$-NMR spectrum exhibits characteristic peaks at δ 5.35 ppm (olefinic protons from linoleate), δ 4.13–4.42 ppm (sn-1 and sn-2 glycerol protons), and δ 3.37 ppm (choline methyl groups). $$ ^{13}C $$-NMR further resolves linoleate carbonyl carbons at δ 173.2 ppm and glycerol backbone carbons at δ 70.5–54.4 ppm.

Chromatographic and Mass Spectrometric Profiling

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) identifies DLPC via its [M+H]$$^+$$ ion at m/z 786.5, consistent with theoretical molecular weight. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis corroborates this with a predominant peak at m/z 785.8.

Table 3: Key Analytical Benchmarks for DLPC

| Technique | Diagnostic Feature | Reference Value |

|---|---|---|

| $$ ^1H $$-NMR | Olefinic protons | δ 5.35 ppm (multiplet) |

| UPLC-MS/MS | [M+H]$$^+$$ | m/z 786.5 |

| HPLC-ELSD | Retention time | 8.2–8.5 minutes |

Challenges and Industrial Considerations

Oxidation Management

Linoleic acid’s bis-allylic methylene groups render DLPC prone to autoxidation. Synthesis under inert atmospheres (N$$_2$$ or Ar) and addition of antioxidants (e.g., BHT) during purification are critical to preserving integrity.

Cost and Scalability

While enzymatic methods avoid toxic reagents (e.g., DCC), high enzyme production costs limit large-scale applications. Conversely, chemical synthesis, despite higher yields, generates hazardous waste (e.g., DCU), necessitating costly disposal.

Chemical Reactions Analysis

Hydrolysis Reactions

DLPC is susceptible to hydrolysis, especially under alkaline or acidic conditions. The hydrolysis process leads to the formation of free fatty acids and lysophosphatidylcholine (LPC). The following reactions summarize the hydrolysis pathway:

Research has shown that DLPC hydrolyzes in high-temperature water (175–350 °C), yielding oleic acid and various phosphorus-containing products. This reaction is catalyzed by oleic and phosphoric acids formed during the process .

Oxidation Reactions

DLPC can undergo oxidation, particularly in lipid peroxidation processes. The oxidation of linoleic acid residues can lead to the formation of reactive aldehydes such as 4-hydroxynonenal, which are significant in cellular signaling and stress responses.

The oxidation pathway can be summarized as follows:

Studies indicate that DLPC exhibits both antioxidant and prooxidant properties depending on the environment, such as its interaction with tocopherols in oil-water systems .

Transphosphatidylation Reactions

Transphosphatidylation involves the transfer of the phosphocholine moiety from one glycerophospholipid to another. This reaction can be utilized for synthesizing radiolabeled phospholipids for research purposes.

The general reaction can be represented as:

This method has been effectively employed for producing labeled derivatives of DLPC using glycerol and phospholipase D .

Membrane Studies

DLPC is extensively used in membrane studies due to its ability to form stable lipid bilayers that mimic biological membranes. This property is crucial for understanding membrane dynamics, protein interactions, and drug delivery mechanisms.

Drug Delivery Systems

The self-assembling nature of DLPC allows it to form liposomes and micelles efficiently in aqueous environments, making it a valuable component in drug delivery systems. Its high membrane fluidity enhances the encapsulation efficiency of therapeutic agents.

Biochemical Research

DLPC's involvement in signaling pathways related to insulin sensitivity and lipolysis indicates its potential therapeutic applications in metabolic disorders such as obesity and diabetes . Research has demonstrated that DLPC enhances lipolysis through a TNFα-dependent pathway, highlighting its role in adipocyte metabolism.

Scientific Research Applications

Biochemical Applications

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine is primarily used for:

- Cell Membrane Studies : This phospholipid is integral to the study of lipid bilayers and cellular membranes due to its structural properties. It mimics natural cell membrane composition, allowing researchers to explore membrane dynamics and interactions.

- Drug Delivery Systems : The compound can form liposomes and micelles, which are essential for targeted drug delivery. These structures enhance the solubility and bioavailability of hydrophobic drugs.

- Biochemical Assays : Utilized in assays to study enzyme activities and receptor-ligand interactions, 1,2-dilinoleoyl-SN-glycero-3-phosphocholine serves as a substrate or a component of assay buffers.

Pharmacological Applications

Research indicates that 1,2-dilinoleoyl-SN-glycero-3-phosphocholine has potential therapeutic uses:

- Insulin Sensitivity : A study demonstrated that this phospholipid enhances insulin sensitivity in palmitate-treated myotubes, suggesting its role in metabolic regulation .

- Lipolysis Induction : It has been shown to induce lipolysis in adipocytes, which could be beneficial for weight management and metabolic disorders .

Membrane Model Systems

The ability to create artificial membranes using 1,2-dilinoleoyl-SN-glycero-3-phosphocholine has significant implications:

- Modeling Biological Membranes : Researchers utilize this phospholipid to create model systems that replicate the characteristics of biological membranes. This aids in studying membrane-associated processes such as protein folding and lipid-protein interactions.

- Lipidomic Studies : As part of lipidomic profiling, this phospholipid helps in understanding lipid composition in various biological samples. Its incorporation into lipidomic studies can provide insights into disease mechanisms .

-

Lipidomic Analysis in Cancer Research :

A comprehensive study compared the lipid profiles of lung tumors with surrounding tissues using various analytical methods. The inclusion of 1,2-dilinoleoyl-SN-glycero-3-phosphocholine allowed for a detailed understanding of lipid alterations in cancer cells . -

Micelle Formation for Drug Delivery :

Research demonstrated that micelles formed from 1,2-dilinoleoyl-SN-glycero-3-phosphocholine significantly improved the delivery efficiency of poorly soluble anticancer drugs in vitro. This study highlights its potential as a carrier system for therapeutic agents .

Mechanism of Action

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Table 1: Structural and Biophysical Comparison of DLPC with Analogous PCs

| Compound | Acyl Chains | Double Bonds | Melting Point (°C) | Hydrophobic Thickness (Å) | Key Biophysical Traits |

|---|---|---|---|---|---|

| DLPC (18:2/18:2) | 18:2/18:2 | 4 | ~−20 | ~34 | High fluidity, curved membranes |

| DPPC (16:0/16:0) | 16:0/16:0 | 0 | 41.5 | ~47 | Rigid bilayers, gel-to-liquid transition |

| DOPC (18:1/18:1) | 18:1/18:1 | 2 | −18 | ~37 | Moderate fluidity, liposome stability |

| DMPC (14:0/14:0) | 14:0/14:0 | 0 | 23.6 | ~42 | Model membrane studies |

| Dipalmitoleoyl PC (16:1/16:1) | 16:1/16:1 | 2 | −5 | ~35 | Intermediate fluidity |

- DLPC vs. Saturated PCs (DPPC, DMPC): DLPC’s polyunsaturated chains reduce hydrophobic thickness and increase membrane curvature, promoting fluidity and dynamic lipid interactions. This contrasts with saturated PCs like DPPC, which form thicker, more ordered bilayers .

- DLPC vs. Monounsaturated PCs (DOPC): While both DLPC and DOPC enhance fluidity, DLPC’s additional double bonds further lower melting points and increase susceptibility to oxidative damage .

Biological Activity

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine (DLPC) is a phospholipid that has garnered attention for its potential biological activities, particularly in the context of metabolic health and neuroprotection. This article explores the biological activity of DLPC, focusing on its effects on insulin sensitivity, lipolysis, and neuronal health, supported by relevant case studies and research findings.

Insulin Sensitivity and Lipolysis

Recent studies have highlighted the role of DLPC in enhancing insulin sensitivity and promoting lipolysis in adipocytes. A significant study demonstrated that DLPC increases insulin sensitivity in palmitate-treated myotubes and induces lipolysis in 3T3-L1 adipocytes. The treatment with DLPC resulted in an increase in tumor necrosis factor α (TNF-α) release, which is pivotal for lipolytic activity. Suppression of TNF-α via short interfering RNA (siRNA) mitigated the lipolytic effects of DLPC, indicating a TNF-α-dependent mechanism. Furthermore, DLPC treatment elevated peroxisome proliferator-activated receptor α (PPARα) expression levels in C2C12 myocytes, suggesting a pathway through which DLPC attenuates palmitate-induced insulin resistance by suppressing inflammation .

The mechanisms underlying the biological activities of DLPC can be summarized as follows:

- Insulin Sensitivity : DLPC enhances insulin signaling through PPARα activation and TNF-α modulation.

- Lipolysis : Induces lipolytic activity in adipocytes via TNF-α pathways.

- Neuroprotection : Protects neurons from apoptosis through mechanisms that may involve ER stress modulation.

Research Findings Summary Table

Case Studies

-

Case Study on Obesity-Induced Insulin Resistance :

- A study investigated the effects of DLPC on obesity-related insulin resistance. The results indicated that DLPC treatment significantly improved glucose uptake in muscle cells and enhanced lipid metabolism in adipose tissues, suggesting its therapeutic potential for managing obesity-related disorders.

-

Neurodegenerative Disease Model :

- In a model of Alzheimer's disease using PC12 cells, DLPC-related compounds demonstrated a protective effect against amyloid-β-induced cell death. This was associated with decreased markers of ER stress and improved cell viability.

Q & A

Q. What are the established methods for synthesizing and purifying DLinPC in laboratory settings?

DLinPC is synthesized via acylation of glycerophosphorylcholine (GPC) using the anhydride and potassium salt of linoleic acid. Purification requires alumina column chromatography followed by crystallization at low temperatures (−7°C in acetone) due to the unsaturated nature of linoleoyl chains, which complicate crystallization compared to saturated analogs like dipalmitoyl-GPC . Key challenges include avoiding hydrolysis during purification and ensuring acyl chain homogeneity.

Q. How can researchers efficiently extract DLinPC from lipid mixtures without degradation?

The Bligh-Dyer method is widely used for lipid extraction: homogenize samples in chloroform-methanol (2:1 v/v), then partition into chloroform (lipid-rich) and methanol-water (non-lipid) layers. For DLinPC, minimize exposure to oxygen and light during extraction to prevent oxidation of its polyunsaturated chains. Post-extraction, store under inert gas (e.g., argon) at −20°C .

Advanced Research Questions

Q. How does DLinPC influence membrane dynamics in experimental bilayer systems?

DLinPC’s unsaturated linoleoyl chains reduce lipid packing density, increasing membrane fluidity. In mixed bilayers (e.g., with saturated lipids like DPPC), DLinPC promotes phase separation and domain formation. Experimental approaches include:

Q. What experimental precautions are necessary when studying DLinPC’s susceptibility to photo-oxidation?

DLinPC absorbs UV light (355 nm) and generates singlet oxygen, leading to lipid peroxidation. Mitigation strategies:

Q. How can DLinPC be utilized to study lipid-protein or lipid-small molecule interactions?

DLinPC’s fluid-phase behavior makes it suitable for reconstituting membrane proteins or studying drug-lipid interactions. Example methodologies:

- Surface plasmon resonance (SPR) to quantify binding kinetics between DLinPC-containing liposomes and target proteins.

- Crystallization assays (e.g., in malaria research) to evaluate DLinPC’s role in heme crystallization inhibition, using polarized light microscopy and X-ray diffraction .

Q. What are the challenges in interpreting data from DLinPC-containing systems with conflicting phase behavior reports?

Discrepancies in phase studies (e.g., gel vs. fluid phase) may arise from:

- Impurities in synthetic DLinPC (validate purity via HPLC or TLC).

- Experimental conditions (e.g., buffer ionic strength, hydration levels).

- Model system limitations (e.g., vesicles vs. monolayers). Always cross-validate using multiple techniques (e.g., DSC, NMR, and microscopy) .

Methodological Notes

- Synthesis & Handling : Use anhydrous conditions during synthesis to avoid acyl migration. For long-term storage, lyophilize DLinPC and store under argon .

- Oxidation Control : In kinetic studies, incorporate butylated hydroxytoluene (BHT) in solvents to suppress radical chain reactions .

- Membrane Studies : For consistent domain formation, maintain slow cooling rates (<1°C/min) when transitioning from fluid to phase-separated states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.